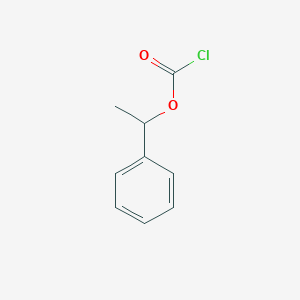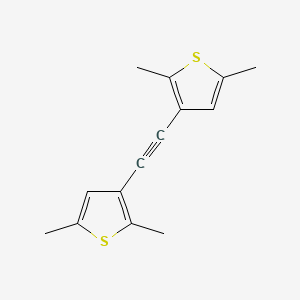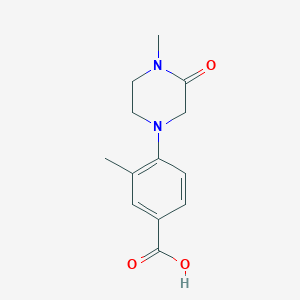
5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid: is a complex organic compound with the molecular formula C27H18N6O12 It is characterized by the presence of a triazine ring linked to three isophthalic acid moieties through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid typically involves the reaction of 1,3,5-triazine-2,4,6-triol with isophthalic acid derivatives. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the isophthalic acid moieties, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or isophthalic acid rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced isophthalic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, the compound is studied for its potential as a ligand in metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in drug delivery, catalysis, and sensing.
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in medical imaging and diagnostic applications. It is also explored for its potential therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including high-performance polymers and coatings. Its stability and reactivity make it suitable for various applications, such as in electronics and aerospace.
Mecanismo De Acción
The mechanism by which 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid exerts its effects involves its ability to form stable complexes with metal ions. The triazine ring and isophthalic acid moieties provide multiple coordination sites, allowing the compound to interact with various metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in catalysis and other applications.
Comparación Con Compuestos Similares
- 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid
- 2,4,6-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tris(azanediyl)triisophthalic acid
Comparison: While these compounds share a similar triazine core, their functional groups and overall structures differ, leading to variations in their chemical properties and applications. For example, the presence of azanediyl groups in 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid can enhance its ability to form hydrogen bonds, making it more suitable for certain applications in materials science .
Propiedades
Fórmula molecular |
C27H15N3O15 |
|---|---|
Peso molecular |
621.4 g/mol |
Nombre IUPAC |
5-[[4,6-bis(3,5-dicarboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H15N3O15/c31-19(32)10-1-11(20(33)34)5-16(4-10)43-25-28-26(44-17-6-12(21(35)36)2-13(7-17)22(37)38)30-27(29-25)45-18-8-14(23(39)40)3-15(9-18)24(41)42/h1-9H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Clave InChI |
FYSLKLFCBUPYJM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)OC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12499824.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)

![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)


![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)

